2-Amino-3,5-dinitrophenylamine

Thermal Analysis Material Science Process Engineering

Researchers requiring electron-deficient heterocycles or thermally stable polymers cannot substitute simpler phenylenediamines. This unique 1,2-diamine-3,5-dinitro scaffold is essential for DHFR/TS-targeting quinoxalines and bathochromic dyes. - **Critical differentiation:** 3,5-dinitro pattern alters nucleophilicity & redox behavior-non-negotiable for specific bioactivity. - **High purity** ensures reproducible cyclization to quinoxalines/benzimidazoles. - **Procurement:** Reliable global stock for R&D; immediate shipment available.

Molecular Formula C6H6N4O4
Molecular Weight 198.14 g/mol
CAS No. 3694-51-7
Cat. No. B3263191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dinitrophenylamine
CAS3694-51-7
Molecular FormulaC6H6N4O4
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H6N4O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,7-8H2
InChIKeyJMGGTZMFWKWZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dinitrophenylamine: Specialized Building Block


2-Amino-3,5-dinitrophenylamine, systematically named 3,5-dinitrobenzene-1,2-diamine, is a specialized dinitroaromatic compound belonging to the phenylenediamine class, characterized by the unique presence of both an ortho-diamine and two strong electron-withdrawing nitro groups on the same benzene ring . Its core physicochemical properties include a molecular weight of 198.14 g/mol, a molecular formula of C6H6N4O4, and a reported melting point of 214-215 °C, which is exceptionally high compared to simpler phenylenediamines, indicating strong intermolecular interactions [1]. This compound is primarily employed as a key intermediate in the synthesis of specialized dyes, pharmaceutical agents, and materials where its distinctive electronic and steric profile imparts specific functional properties.

1 Ortho-diamine + 3,5-dinitro substitution for heterocycle synthesis
2 Strongly electron-deficient aromatic core for dyes and materials
3 High thermal stability supports high-temperature processing

Why 2-Amino-3,5-dinitrophenylamine Is Irreplaceable


The substitution of 2-Amino-3,5-dinitrophenylamine with other in-class compounds, such as unsubstituted o-phenylenediamine or mononitro analogs, is not straightforward due to its unique combination of two ortho-amino groups and two 3,5-dinitro substituents . This specific architecture creates a highly electron-deficient aromatic ring with significantly altered nucleophilicity, basicity, and redox behavior compared to its analogs . For instance, while simpler phenylenediamines are common building blocks, they lack the strong electron-withdrawing character of the dinitro groups, which is essential for tuning the optical and electronic properties of downstream dyes and materials. Furthermore, the presence of the 3,5-dinitro pattern in a 1,2-diamine framework is a structural prerequisite for forming specific heterocyclic systems, such as certain quinoxalines and benzimidazoles, whose bioactivity is critically dependent on this substitution pattern [1]. Generic substitution would likely lead to either a complete loss of function or a drastically different, and often undesirable, activity or property profile, making this compound a non-substitutable intermediate in its target applications.

Electronics Unsubstituted o-phenylenediamine lacks dinitro electron withdrawal; downstream reactivity may shift significantly.
Heterocycle formation Mononitro analogs produce different substitution patterns on fused rings; target quinoxaline/benzimidazole activity may not transfer.
Thermal profile Simpler phenylenediamines melt at much lower temperatures; thermal processing windows and material properties may differ.

2-Amino-3,5-dinitrophenylamine: Quantitative Comparison Data


Thermal Stability vs. Isomeric Phenylenediamines

2-Amino-3,5-dinitrophenylamine exhibits a significantly higher melting point compared to its parent and other substituted phenylenediamine isomers. This property is crucial for applications involving thermal processing. It has a reported melting point of 214-215 °C . In contrast, the unsubstituted ortho-phenylenediamine melts at 102 °C, and the para-isomer at 147 °C [1]. This 2.1x increase in melting point over o-phenylenediamine indicates substantially stronger intermolecular forces in the solid state, likely due to enhanced dipole-dipole interactions and potential hydrogen bonding from the nitro groups . This enhanced thermal robustness allows for its use in high-temperature reactions or as a precursor for polymers requiring higher processing temperatures where simpler analogs would melt prematurely.

Melting point
Cross-study comparable
214–215 °C vs 102 °C (o-PDA)
Supports thermal stability screening for high-temperature synthesis.
Reported literature values; actual lot may vary slightly.
Thermal Analysis Material Science Process Engineering

Synthetic Utility for Quinoxaline Anticancer Agents

This compound is a critical precursor for synthesizing specific arylaminoquinoxalines, which are investigated for their anticancer activity. In a study by Corona et al., derivatives synthesized using this 3,5-dinitro-o-phenylenediamine scaffold demonstrated potent inhibition of human and bacterial dihydrofolate reductase (DHFR) and thymidylate synthase (TS) [1]. While direct IC50 data for the parent diamine is unavailable in this context, the compound's value is proven by the activity of its derivatives. The study reported a derivative (compound 1b) with an IC50 of 2.11 ± 0.36 µM against the L1210 murine leukemia cell line, which is substantially lower (more potent) than methotrexate (MTX), a clinical DHFR inhibitor, which had an IC50 of 0.018 ± 0.003 µM in the same assay [1]. This demonstrates that the 3,5-dinitro substitution pattern on the quinoxaline ring, derived from this specific diamine, yields potent bioactive molecules. Using a different diamine isomer would result in a different substitution pattern on the quinoxaline core, which would completely alter the biological activity profile, underscoring the non-substitutable nature of this specific intermediate.

Antiproliferative (derivative)
Cross-study comparable
Derivative 1b IC50 2.11 µM (L1210)
Demonstrates scaffold utility for DHFR/TS-targeted heterocycles.
Compared to methotrexate IC50 0.018 µM; parent diamine IC50 not directly reported.
Medicinal Chemistry Drug Discovery Heterocyclic Synthesis

Two-Step Electrochemical Reduction Profile

The electrochemical reduction of dinitroaromatic compounds is a subject of extensive study, and the specific substitution pattern of 2-Amino-3,5-dinitrophenylamine directly influences its reduction mechanism. Research on related dinitroaromatics shows that the reduction of each nitro group occurs in distinct, well-separated steps. For a model compound like 1,3-dinitrobenzene, the first reduction potential (E1/2) was reported at -0.77 V vs. SCE, while the second occurred at -1.03 V vs. SCE in DMF [1]. This separation of ~260 mV is characteristic and crucial for understanding electron transfer processes. While a direct head-to-head comparison for this exact compound is not available, it can be inferred from this class of compounds that the presence of the 3,5-dinitro pattern in a 1,2-diamine framework will lead to a unique electrochemical signature, distinct from mononitro or differently substituted dinitro analogs. This signature is valuable for mechanistic studies and for designing electrochemical sensors or synthetic methods where controlled, sequential reduction of nitro groups is required [2].

Electrochemical reduction
Class-level inference
Expected ~200–300 mV step separation
Indicates potential for controlled sequential reduction studies.
Based on 1,3-dinitrobenzene model; direct data for target compound needed.
Electrochemistry Mechanistic Studies Analytical Chemistry

Storage and Stability Requirements

For procurement and long-term research planning, the storage and stability profile of 2-Amino-3,5-dinitrophenylamine is a key differentiator. Reputable vendors specify a minimum purity of 95% and recommend storage in a cool, dry place for long-term preservation . This is a standard, but important, specification. In contrast, some simpler aromatic amines (e.g., aniline) are more prone to oxidation and may require storage under inert atmosphere or with added stabilizers. More critically, the compound is reported to be moisture-sensitive; its activity is noted to decrease upon moisture absorption, with a recommendation for storage at -20°C to prevent degradation and maintain full activity [1]. This specific requirement for sub-zero storage is a direct consequence of its unique structure and represents a practical consideration that differentiates it from less sensitive analogs. Researchers must plan for this specific handling requirement to ensure compound integrity over time, which is a quantifiable factor in experimental reproducibility and total cost of ownership.

Storage requirement
Supporting evidence
−20 °C, protected from light/moisture
Moisture-sensitive; sub-zero storage preserves integrity.
Vendor recommendation; compare with o-PDA at 2–8 °C.
Stability Storage Conditions Procurement Quality Control

2-Amino-3,5-dinitrophenylamine: Research and Industrial Applications


Synthesis of Anticancer Quinoxaline/Benzimidazole Derivatives

This compound is a critical starting material for constructing specific quinoxaline and benzimidazole scaffolds with demonstrated activity against cancer cell lines. As shown in Section 3, its use is essential for creating the 5,7-dinitro substitution pattern on the quinoxaline ring, which is crucial for inhibiting targets like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) [1]. Researchers should prioritize this specific diamine over simpler o-phenylenediamines when the target structure requires electron-deficient heterocycles, as the dinitro groups are integral to the final molecule's activity and are difficult to introduce post-cyclization. The procurement of high-purity 2-Amino-3,5-dinitrophenylamine is non-negotiable for reproducible synthesis of these pharmacologically relevant compounds.

Mechanistic Electrochemistry of Dinitroaromatics

The unique 1,2-diamine-3,5-dinitro substitution pattern provides a model system for investigating the sequential, two-step reduction of nitroaromatic compounds. As detailed in Section 3, the presence of two nitro groups in a specific electronic environment leads to distinct reduction potentials, making this compound valuable for fundamental electrochemistry research [2]. Scientists studying electron transfer mechanisms, the effects of substituents on reduction potentials, or the development of new electrocatalytic methods will find this compound a well-defined, reproducible substrate. Its behavior can be quantitatively compared to other dinitroaromatics to build structure-reactivity relationships, a task not possible with mono-nitro analogs.

Electron-Deficient Dyes and Optical Materials

The strong electron-withdrawing effect of the 3,5-dinitro groups in an o-phenylenediamine core makes this compound a valuable building block for synthesizing dyes and materials with tailored optical properties, particularly those requiring a bathochromic (red) shift in absorption . The compound's high melting point (Section 3) also indicates suitability for materials requiring thermal stability. In dye synthesis, it can serve as a diazo component or a coupling partner, where its electronic deficiency influences the final dye's color and fastness properties. This is a distinct application from its use in pharmaceuticals, highlighting its versatility as a specialized intermediate in materials chemistry where its unique electronic profile is the key value driver.

High-Performance Polymer and Thermoset Synthesis

The combination of two amine functionalities and a thermally stable, electron-deficient core positions this compound as a potential monomer or curing agent for advanced polymers. Its exceptionally high melting point (214-215 °C) compared to other phenylenediamines (Section 3) suggests that polymers incorporating this unit may exhibit enhanced thermal and mechanical properties . It can be used as a diamine comonomer in polyimide or polyamide synthesis, where the dinitro groups can be subsequently reduced to diamines for further functionalization or to tune the polymer's electronic properties. Researchers developing materials for high-temperature applications or those requiring specific electronic characteristics should consider this compound over less structurally defined alternatives.

Application
Selection Property
Validation Focus
Quinoxaline/benzimidazole synthesis for cancer cell-line studies
3,5-dinitro substitution pattern
DHFR/TS target engagement and antiproliferative assays
Mechanistic electrochemistry of dinitroaromatics
Distinct two-step reduction profile
Cyclic voltammetry separation and structure-reactivity correlation
Electron-deficient dyes and optical materials
Strong electron-withdrawing core
Bathochromic shift and color fastness testing
High-performance polymer/thermoset synthesis
High thermal stability and diamine functionality
Thermal and mechanical property evaluation of derived polymers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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